molecular formula C8H14O2 B1406119 3-Cyclobutylbutyric acid CAS No. 1081556-88-8

3-Cyclobutylbutyric acid

Cat. No. B1406119
M. Wt: 142.2 g/mol
InChI Key: PRTZGMVAWPXGNA-UHFFFAOYSA-N
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Description

3-Cyclobutylbutyric acid, also known as Cyclobutanecarboxylic acid, is an organic compound with the formula C5H8O2 . It is a colorless nonvolatile liquid . It can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . Cyclobutanecarboxylic acid is an intermediate in organic synthesis and is a precursor to cyclobutylamine .


Synthesis Analysis

Cyclobutanecarboxylic acid can be synthesized by a regioselective multicomponent domino process followed by easy coupling reactions . Another method involves the C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis, which results in diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes .


Molecular Structure Analysis

The molecular structure of 3-Cyclobutylbutyric acid consists of a cyclobutane ring attached to a carboxylic acid group . The molecular formula is C5H8O2 and the molecular weight is 100.1158 .


Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid is a colorless nonvolatile liquid . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.

properties

IUPAC Name

3-cyclobutylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(5-8(9)10)7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTZGMVAWPXGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutylbutyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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